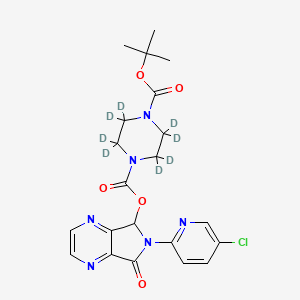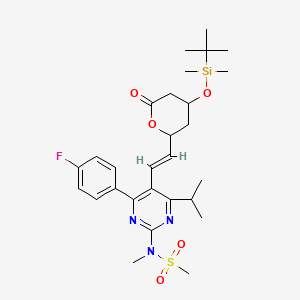
Propargyl Alcohol-13C3
Übersicht
Beschreibung
Propargyl Alcohol-13C3 is a carbon-13 labeled compound that is often used as an intermediate in organic synthesis . It is also known as 2-Propyn-1-ol-1,2,3-13C3, 2-Propyn-1-ol, 1-Hydroxy-2-propyne, 1-Propyn-3-ol, 1-Propyn-3-yl alcohol, 2-Propynol, 2-Propynyl alcohol, 3-Hydroxy-1-propyne, 3-Hydroxypropyne, 3-Propynol, Ethynylcarbinol, Hydroxymethylacetylene, Propiolic alcohol, and Propynyl alcohol .
Synthesis Analysis
The synthesis of propargyl alcohols involves a 1,2-nucleophilic addition of acetylide to aldehydes or ketones . In an asymmetric addition of lithium acetylides to carbonyl compounds in the presence of a chiral lithium binaphtholate catalyst, slow addition of the carbonyl compound improved the enantioselectivity .Molecular Structure Analysis
Propargyl alcohol, or 2-propyn-1-ol, is an organic compound with the formula C3H4O . It is the simplest stable alcohol containing an alkyne functional group . Propargyl alcohol is a colorless viscous liquid that is miscible with water and most polar organic solvents .Chemical Reactions Analysis
The Meyer–Schuster rearrangement of propargyl alcohols or alkynols leading to α,β-unsaturated carbonyl compounds is well known . Yet, electrophilic halogenations of the same alkynols and their alkoxy, ester, and halo derivatives are inconspicuous . The halogenation products of propargyl alcohols include α-fluoroenones, α-chloroenones, α-bromoenones, and α-iodoenones, as well as β-haloenones and symmetrical and mixed β,β-dihaloenones .Physical And Chemical Properties Analysis
Propargyl alcohol is a colorless to straw-colored liquid . It has a geranium-like odor . It has a density of 0.9715 g/cm3 . Its melting point is between -51 to -48 °C and its boiling point is between 114 to 115 °C . It is miscible with water .Wissenschaftliche Forschungsanwendungen
1. Corrosion Inhibition
Propargyl Alcohol (PA) is studied for its ability to inhibit stress corrosion cracking (SCC) in super 13Cr stainless steel in CO2-saturated CaCl2 completion fluid. PA forms protective polymeric layers on steel, with high concentrations effectively inhibiting SCC by decreasing hydrogen permeation (Chen et al., 2013).
2. Chemical Shift Studies
The 13C chemical shifts of propargyl alcohol derivatives have been determined, showing the shielding effects of the triple bond and hydroxyl group on neighboring carbons. These findings are significant for understanding molecular structure and behavior (Hearn, 1976).
3. Organic Synthesis
Propargylic alcohols, including PA, are used as intermediates in organic synthesis. They have been applied in Lewis acid-catalyzed cascade reactions for constructing diverse molecular structures (Zhu et al., 2014).
4. Astrochemistry
PA is investigated for its role in forming benzene in interstellar icy mantles. The study of PA under astrochemical conditions contributes to our understanding of complex organic molecule formation in the interstellar medium (Sivaraman et al., 2014).
5. Green Chemistry
PA is synthesized using calcium carbide, showcasing an environmentally friendly and renewable approach to creating this compound. This method offers an alternative to traditional synthesis routes (Sum et al., 2013).
6. Organometallic Chemistry
The 13C NMR spectra of (propargyl)dicobalt hexacarbonyl cations were studied, providing insights into the electron donating ability of the (alkynyl)Co2(CO)6 group. This contributes to our understanding of metal-stabilized carbenium ions (Padmanabhan & Nicholas, 1984).
Safety And Hazards
Zukünftige Richtungen
Propargyl alcohols and propargyl amine precursors are alkyne-based compounds and can be easily converted to propargylic carbocations . A literature survey reveals that in the past two decades propargyl alcohols and propargyl amines contributed significantly to the synthesis of such bioactive heterocycles .
Eigenschaften
CAS-Nummer |
201740-99-0 |
|---|---|
Produktname |
Propargyl Alcohol-13C3 |
Molekularformel |
C3H4O |
Molekulargewicht |
59.041 |
IUPAC-Name |
prop-2-yn-1-ol |
InChI |
InChI=1S/C3H4O/c1-2-3-4/h1,4H,3H2/i1+1,2+1,3+1 |
InChI-Schlüssel |
TVDSBUOJIPERQY-VMIGTVKRSA-N |
SMILES |
C#CCO |
Synonyme |
2-Propyn-1-ol-13C3; 1-Hydroxy-2-propyne-13C3; 1-Propyn-3-ol-13C3; 1-Propyn-3-yl alcohol-13C3; 2-Propynol-13C3; 2-Propynyl alcohol-13C3; 3-Hydroxy-1-propyne-13C3; 3-Hydroxypropyne-13C3; 3-Propynol-13C3; Ethynylcarbinol-13C3; Hydroxymethylacetylene-13C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

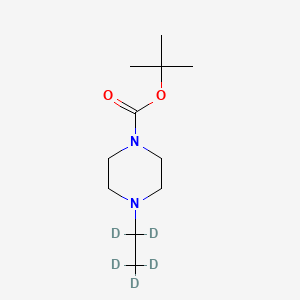
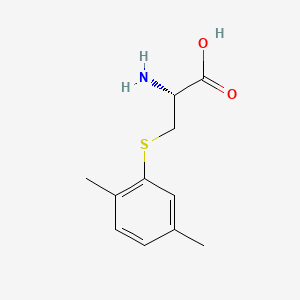
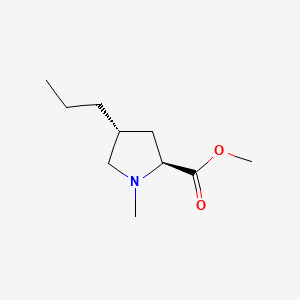
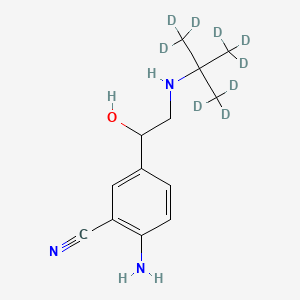
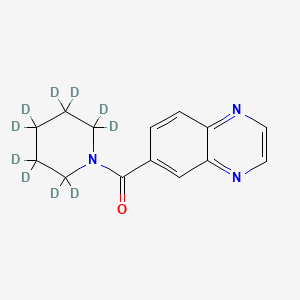
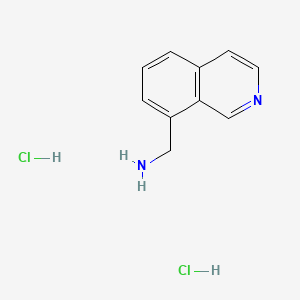
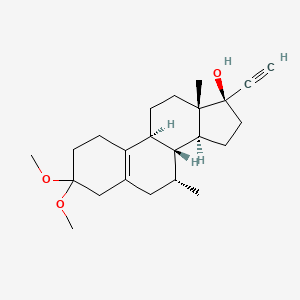
![4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester](/img/structure/B565692.png)
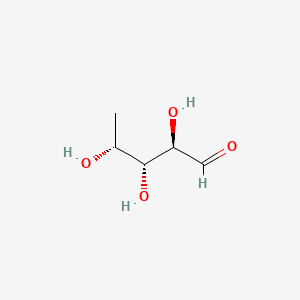
![2,2,2-trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide](/img/structure/B565694.png)
